molecular formula C11H13IOS B13482901 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one

1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one

Cat. No.: B13482901
M. Wt: 320.19 g/mol
InChI Key: RGTXMFQHGATYHG-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one is a synthetic building block of interest in medicinal and organic chemistry research. This compound features a 4-iodoacetophenone core, a well-established scaffold in chemical synthesis , which has been further functionalized with an isopropylthio side chain. This molecular architecture makes it a potential intermediate for the development of novel small molecules, including kinase inhibitors, anti-infective agents, and materials science precursors. The iodine atom on the phenyl ring offers a versatile handle for further structural elaboration via cross-coupling reactions, such as Suzuki or Sonogashira reactions, while the thioether group can influence the compound's electronic properties and lipophilicity . Researchers can utilize this reagent to explore structure-activity relationships (SAR) or as a key precursor in multi-step synthetic pathways. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. For comprehensive safety and handling information, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C11H13IOS

Molecular Weight

320.19 g/mol

IUPAC Name

1-(4-iodophenyl)-2-propan-2-ylsulfanylethanone

InChI

InChI=1S/C11H13IOS/c1-8(2)14-7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

RGTXMFQHGATYHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthesis of 4-Iodophenylacetic Acid or Derivatives

A common route begins with the synthesis of 4-iodophenylacetic acid or its derivatives, which serve as precursors:

  • Electrophilic substitution of iodine onto phenylacetic acid or phenylacetaldehyde derivatives, typically using iodine and an oxidizing agent such as hydrogen peroxide or iodine monochloride in the presence of a catalyst (e.g., copper or iron salts).

Formation of the Ketone Core

  • Friedel-Crafts acylation of the 4-iodophenyl precursor with acetyl chloride or acetic anhydride under Lewis acid catalysis (e.g., aluminum chloride) to produce the corresponding aromatic ketone, 4-iodophenylacetophenone .

  • Alternatively, Grignard reactions involving 4-iodophenylmagnesium bromide and acyl chlorides can be employed to synthesize the ketone directly.

Introduction of the Isopropylthio Group

  • Thioether formation involves nucleophilic substitution of the ketone or its derivatives with isopropylthiol:
R–C(=O)–CH3 + isopropylthiol (iPr–SH) under reductive or catalytic conditions to form the corresponding thioether.
  • Reduction and thiolation steps may be combined via thiolation of the alpha position of the ketone using reagents such as potassium thioacetate or thiolating agents in the presence of catalysts like palladium or copper .

Final Assembly

  • The final step involves oxidation or purification to obtain the target compound, ensuring the retention of the iodine substituent and the isopropylthio group.

Chemical Reactions Analysis

Synthetic Route Comparison

Route Key Steps Reagents Yield Purity
Direct Acylation Friedel-Crafts acylation → ThiolationAcyl chloride, AlCl₃ModerateHigh
Sequential Substitution Iodination → Thiolation → AcylationI₂, H₂SO₄, HS(CH₂)₂CH₃VariableModerate

Key Chemical Reactions

The compound participates in reactions typical of ketones and thioethers, driven by its carbonyl group (C=O) and sulfur-based substituent.

Reaction 1: Nucleophilic Addition to the Carbonyl Group

  • Mechanism : Attack by nucleophiles (e.g., Grignard reagents, amines) at the electrophilic carbonyl carbon.

  • Conditions : Polar aprotic solvents (e.g., THF) or protic solvents (e.g., ethanol).

  • Example : Reaction with hydrazine derivatives to form hydrazones.

Reaction 2: Thioether Oxidation

  • Mechanism : Oxidation of the isopropylthio group (S-) to sulfoxide (S=O) or sulfone (S=O₂).

  • Reagents : Oxidizing agents (e.g., H₂O₂, m-CPBA).

  • Conditions : Mild (room temperature) to harsh (acidic conditions).

Reaction 3: Cross-Coupling Reactions

  • Mechanism : Palladium-catalyzed coupling of the aryl iodide with alkenes or alkynes.

  • Conditions : Requires ligands (e.g., NiXantphos), bases (e.g., KOtBu), and solvents (e.g., toluene) .

Reaction Conditions and Products

Reaction Type Reagents Conditions Product
Nucleophilic Addition Grignard reagent (e.g., RMgX)THF, 0°C → rtSecondary alcohol/alkane derivatives
Thioether Oxidation H₂O₂, m-CPBACH₃CN, rtSulfoxide/sulfone analogs
Cross-Coupling Pd(dba)₂, NiXantphos, KOtBuToluene, 90°C, N₂Aryl-alkynyl or aryl-alkyl hybrids

Mechanistic Insights

The reactivity of 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one is influenced by:

  • Electron-withdrawing effects : The iodide group enhances electrophilicity at the carbonyl carbon.

  • Steric factors : The bulk of the isopropylthio group may hinder nucleophilic attack.

  • Solvation effects : Polar solvents stabilize charged intermediates during reactions.

Scientific Research Applications

1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets. The iodine atom and the isopropylthio group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(4-Iodophenyl)ethan-1-one (4-Iodoacetophenone)

  • Molecular Weight : 246.05 g/mol
  • Melting Point : 82–89°C
  • Synthesis: Direct iodination of acetophenone.
  • Applications : Precursor for pharmaceuticals and ligands in catalysis .
  • Comparison : Lacks the isopropylthio group, reducing steric hindrance and limiting functionalization opportunities.

1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one

  • Molecular Weight : 263.18 g/mol
  • Purity : 98%
  • Key Features : Chlorine atoms increase electronegativity but reduce polarizability compared to iodine. Lower molecular weight than the iodinated analog .

1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one

  • The fluorine atom’s strong electron-withdrawing effect contrasts with iodine’s moderate electronegativity .

Variation in Thioether Substituents

2-(Isopropylthio)-1-(4-(methylthio)phenyl)ethan-1-one

  • Molecular Weight : 240.38 g/mol

1-Cyclohexyl-2-(phenylthio)ethan-1-one

  • Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol (52.4% yield) .
  • Comparison : The phenylthio group introduces aromaticity, altering electronic properties compared to aliphatic thioethers.

Structural and Functional Analysis

Electronic Effects

  • Iodine vs. Halogens : The iodine atom in 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one provides a heavy atom effect, useful in X-ray crystallography, and participates in halogen bonding. Chlorine or fluorine analogs (e.g., 1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one) exhibit stronger inductive effects but lack iodine’s versatility in cross-coupling .
  • Smaller thioethers (e.g., methylthio) may enhance electrophilicity at the carbonyl carbon .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Purity
1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one ~276.07* Not reported
1-(4-Iodophenyl)ethan-1-one 246.05 82–89 ≥97%
1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one 263.18 Not reported 98%
2-(Isopropylthio)-1-(4-(methylthio)phenyl)ethan-1-one 240.38 Not reported 98%

*Estimated based on structural analogs.

Biological Activity

1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one, also known as 4'-Iodoacetophenone , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula: C₉H₁₀IOS
  • Molecular Weight: 246.045 g/mol
  • Density: 1.7 g/cm³
  • Melting Point: 82-84 °C
  • Boiling Point: 279.9 °C

Biological Activity Overview

The biological activity of 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one has been explored in various contexts, particularly focusing on its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with biological targets, influencing various biochemical pathways.

The compound is believed to exert its effects through:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: Interactions with neurotransmitter receptors could modulate signaling pathways critical for various physiological processes.

Antimicrobial Activity

A study conducted by researchers demonstrated the antimicrobial properties of 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one against several bacterial strains. The results are summarized in Table 1.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data indicates that the compound exhibits varying degrees of effectiveness against different bacterial strains, suggesting potential for development as an antimicrobial agent.

Anticancer Properties

In vitro studies have shown that 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one induces apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death.

Case Study: Breast Cancer Cell Lines
A notable case study examined the effects of this compound on MCF-7 breast cancer cells. The findings included:

  • Cell Viability Reduction: A significant reduction in cell viability was observed at concentrations above 50 µM.
  • Apoptosis Induction: Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : A palladium-catalyzed cross-coupling reaction is a viable approach, as demonstrated for structurally similar iodophenyl ketones. For example, coupling 1-(4-iodophenyl)ethan-1-one with thiols using bis(1,5-cyclooctadiene)nickel(0) and potassium phosphate in a toluene/water biphasic system at 60°C under inert conditions yields thioether derivatives . Optimization should focus on catalyst loading (e.g., 5–10 mol%), solvent polarity, and reaction time (typically 12–24 hours). Monitoring by TLC or HPLC ensures completion. Purification via flash chromatography (e.g., gradient elution with EtOAc/hexane) is recommended .

Q. How can researchers characterize the purity and structural integrity of 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR should confirm the presence of the iodophenyl ring (δ ~7.6–7.8 ppm for aromatic protons) and the isopropylthio group (δ ~1.3–1.5 ppm for CH3_3 and ~3.5 ppm for SCH).
  • HRMS : High-resolution mass spectrometry (e.g., DCI-CH4_4) verifies the molecular ion peak (calculated for C11_{11}H13_{13}IOS: [M+H]+^+ = 345.9832).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and stereoelectronic effects, as seen in analogous iodophenyl ketones .

Q. What safety protocols are critical when handling 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Store in sealed containers under inert gas (N2_2 or Ar) at 2–8°C to prevent iodine displacement or thioether oxidation .
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium thiosulfate, and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Strategies include:
  • Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures.
  • Deuterium Exchange Experiments : Add D2_2O to detect exchangeable protons (e.g., -OH or -SH impurities).
  • 2D-COSY/HSQC : Correlates 1^1H-13^{13}C coupling to confirm connectivity .

Q. What mechanistic insights guide the design of 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one analogs for anticancer activity?

  • Methodological Answer : The iodophenyl-thioether scaffold shows promise in inhibiting kinase pathways. Rational design strategies include:
  • Bioisosteric Replacement : Substitute the isopropylthio group with pyrimidine-thioether moieties to enhance binding to ATP pockets .
  • DFT Calculations : Model electronic effects of iodine (electrophilic) and sulfur (nucleophilic) on reactivity.
  • In Vitro Screening : Test cytotoxicity against HeLa or MCF-7 cells using MTT assays (IC50_{50} < 10 µM indicates potency) .

Q. How can researchers address stability challenges during the storage of 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one?

  • Methodological Answer : Degradation via iodine loss or thioether oxidation is common. Mitigation strategies:
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.
  • Lyophilization : For long-term storage, lyophilize the compound and store under vacuum.
  • Stability-Indicating HPLC : Use a C18 column (ACN:H2_2O, 70:30) to monitor degradation products; RSD < 2% indicates robustness .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data for 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one derivatives?

  • Methodological Answer : Contradictions may stem from assay variability or compound solubility. Validate via:
  • Dose-Response Curves : Ensure linearity (R2^2 > 0.95) across 3–5 concentrations.
  • Solubility Screening : Use DMSO stocks (<1% v/v) to avoid precipitation in cell media.
  • Orthogonal Assays : Confirm results with apoptosis markers (e.g., Annexin V/PI staining) .

Tables

Synthetic Method Comparison
Catalyst
Pd(OAc)2_2
Ni(COD)2_2
CuI (Ullmann)

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